

# Deoxypheganomycin D: A Technical Deep Dive into its Chemical Architecture and Stereochemistry

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## Compound of Interest

Compound Name: *Deoxypheganomycin D*

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## Abstract

**Deoxypheganomycin D** is a member of the pheganomycin family of peptide antibiotics, first identified from the fermentation broth of *Streptomyces cirratus*. This document provides a comprehensive technical overview of the chemical structure and stereochemistry of **Deoxypheganomycin D**. It details the molecular framework, the precise spatial arrangement of its atoms, and the experimental methodologies employed for its structural elucidation. This guide is intended to serve as a valuable resource for researchers engaged in natural product synthesis, medicinal chemistry, and the development of novel antimicrobial agents.

## Chemical Structure

**Deoxypheganomycin D** is a complex peptidic natural product with the molecular formula  $C_{30}H_{47}N_9O_{11}$  and a molecular weight of 709.75 g/mol [1][2]. The molecule consists of a peptide backbone composed of several amino acid residues, including a non-proteinogenic amino acid.

The core structure is characterized by a peptide chain containing L-aspartic acid, L-lysine, a tert-leucine (3,3-dimethylbutanoyl) moiety, and an asparagine residue. This peptide core is N-terminally acylated with a unique guanidinoacetylated dihydroxyphenylacetic acid derivative. The systematic IUPAC name for **Deoxypheganomycin D** is ((2S)-2-((2S)-4-amino-2-(2-(3,5-

dihydroxy-4-methylphenyl)-2-guanidinoacetamido)-4-oxobutanamido)-3,3-dimethylbutanoyl)-L-lysyl-L-aspartic acid[2].

Table 1: Physicochemical Properties of **Deoxypheganomycin D**

Property	Value	Reference
Molecular Formula	C <sub>30</sub> H <sub>47</sub> N <sub>9</sub> O <sub>11</sub>	[1][2]
Molecular Weight	709.75 g/mol	[1][2]
CAS Number	69280-94-0	[1][2]
Appearance	Solid powder	[1]
Solubility	Soluble in DMSO	[1]

## Stereochemistry

The stereochemistry of **Deoxypheganomycin D** has been determined through a combination of spectroscopic analysis and the study of its biosynthetic pathway. The IUPAC name explicitly defines the stereochemical configuration at multiple chiral centers as (2S)[2].

The key chiral centers and their configurations are:

- L-Aspartic acid: (2S)-configuration
- L-Lysine: (2S)-configuration
- tert-Leucine precursor: (2S)-configuration
- Asparagine precursor: (2S)-configuration
- Guanidino-dihydroxyphenylacetyl moiety: The stereocenter on the  $\alpha$ -carbon is crucial for its biological activity.

The absolute configuration of these amino acid residues was likely determined by chiral HPLC analysis of the acid hydrolysate of the natural product and comparison with authentic standards. The stereochemistry of the non-proteinogenic amino acid component was likely

established through detailed NMR spectroscopic analysis, including NOESY experiments, and potentially confirmed by total synthesis.

## Experimental Protocols

While the original isolation and complete structural elucidation paper with detailed experimental protocols for **Deoxypheganomycin D** was not retrieved in the search, the general methodologies for isolating and characterizing similar peptide antibiotics from actinomycetes are well-established. Below are detailed, representative protocols based on standard practices in the field for the benefit of researchers.

### Fermentation and Isolation

- **Inoculum Preparation:** A well-sporulated culture of *Streptomyces cirratus* is used to inoculate a seed medium (e.g., yeast extract-malt extract broth). The culture is incubated at 28-30 °C for 2-3 days on a rotary shaker.
- **Production Fermentation:** The seed culture is transferred to a production medium (e.g., soybean meal-glucose medium) and incubated for 5-7 days under the same conditions.
- **Extraction:** The fermentation broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then subjected to extraction with a water-immiscible organic solvent such as ethyl acetate or n-butanol.
- **Purification:** The crude extract is concentrated under reduced pressure and subjected to a series of chromatographic separations. This typically involves:
  - Adsorption chromatography on silica gel or Diaion HP-20 resin.
  - Size-exclusion chromatography on Sephadex LH-20.
  - Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing a modifier like trifluoroacetic acid (TFA) or formic acid.

### Structural Elucidation

- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the purified compound. Tandem MS (MS/MS) experiments are performed to obtain fragmentation patterns, which provide information about the amino acid sequence.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** A comprehensive suite of NMR experiments is conducted to determine the planar structure and stereochemistry.
  - $^1\text{H}$  NMR: Provides information on the number and types of protons.
  - $^{13}\text{C}$  NMR: Provides information on the number and types of carbon atoms.
  - COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the same spin system, helping to piece together amino acid spin systems.
  - TOCSY (Total Correlation Spectroscopy): Shows all protons within a spin system, useful for identifying complete amino acid residues.
  - HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
  - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting the amino acid residues and identifying the peptide sequence.
  - NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is essential for determining the three-dimensional structure and the relative stereochemistry of the molecule.
- **Amino Acid Analysis:** The purified peptide is hydrolyzed with 6N HCl, and the resulting amino acids are derivatized and analyzed by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the absolute configuration of the proteinogenic amino acid components by comparing their retention times with those of authentic L- and D-amino acid standards.

## Biosynthesis and Logical Relationships

The biosynthesis of the related compound, pheganomycin, has been studied and involves a unique interplay between ribosomal and non-ribosomal peptide synthesis pathways[3][4]. A peptide ligase, Pgm1, is responsible for coupling a ribosomally synthesized precursor peptide with the non-proteinogenic amino acid[3][4]. This understanding of the biosynthesis provides a logical framework for the structure of **Deoxypheganomycin D**.

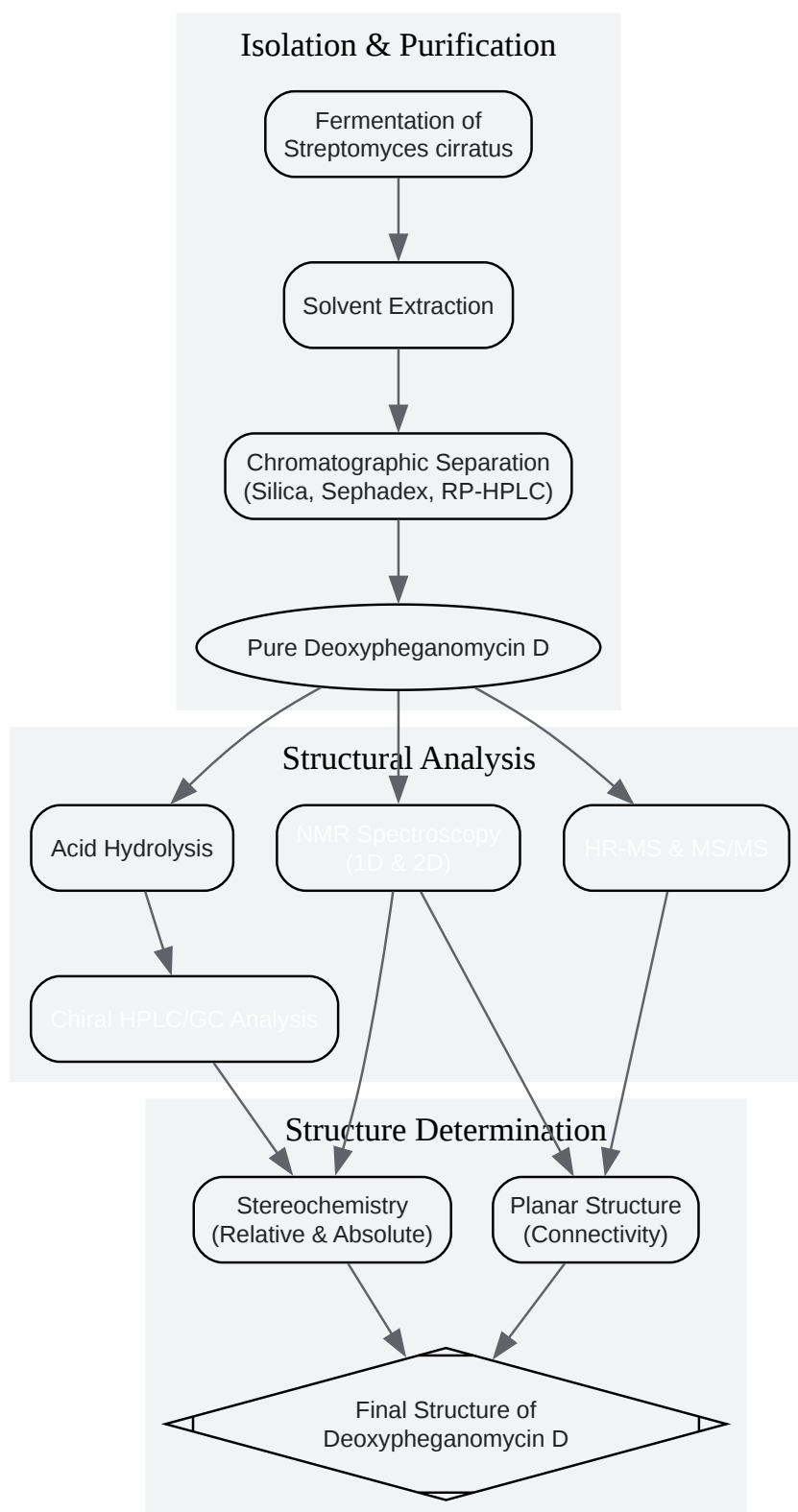


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Caption: Logical workflow of the proposed biosynthesis of **Deoxypheganomycin D**.

## Experimental Workflow for Structural Elucidation

The determination of the chemical structure and stereochemistry of a novel natural product like **Deoxypheganomycin D** follows a standardized workflow in natural product chemistry.



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Caption: Experimental workflow for the isolation and structural elucidation of **Deoxypheganomycin D**.

## Conclusion

**Deoxypheganomycin D** possesses a complex and well-defined chemical structure and stereochemistry. Its peptidic nature, incorporating a unique non-proteinogenic amino acid, makes it an interesting target for both total synthesis and further biological evaluation. The detailed understanding of its molecular architecture is fundamental for elucidating its mode of action as a specific inhibitor of mycobacteria and for the rational design of more potent and selective analogs in the ongoing search for new antibiotics.

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